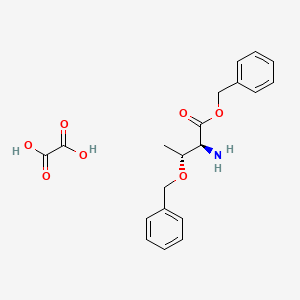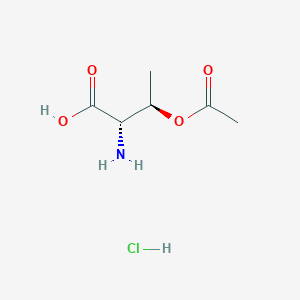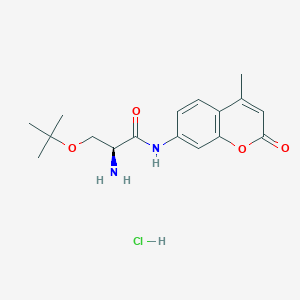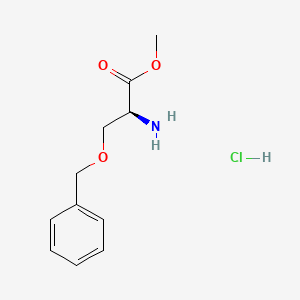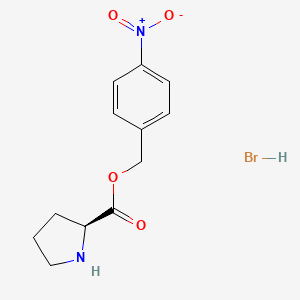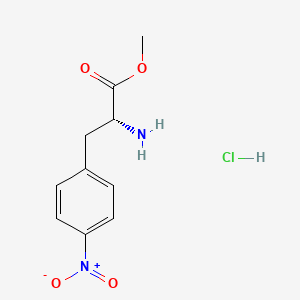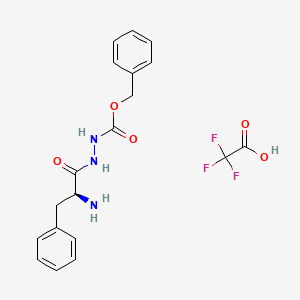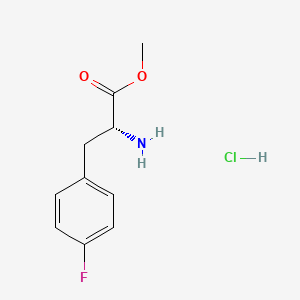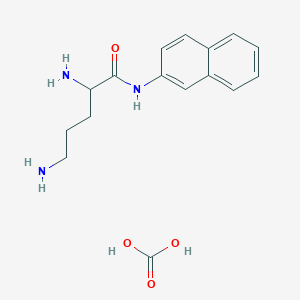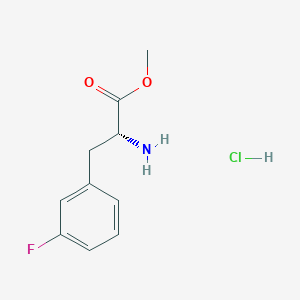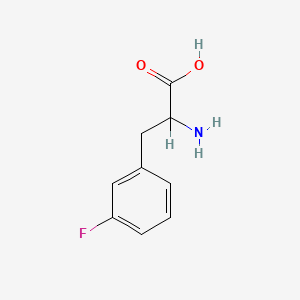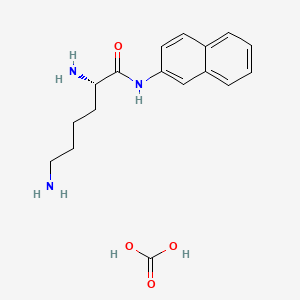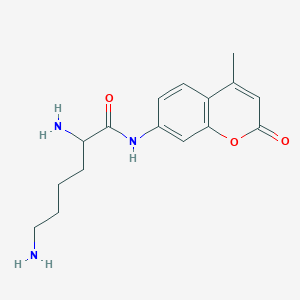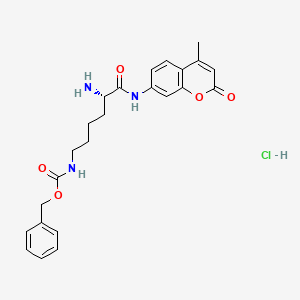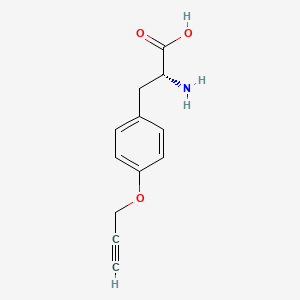
O-Propargyl-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Propargyl-D-tyrosine is a modified amino acid derivative of tyrosine, where a propargyl group is attached to the hydroxyl group of the tyrosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Propargyl-D-tyrosine typically involves the propargylation of the hydroxyl group of D-tyrosine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-Propargyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form derivatives with different properties.
Substitution: The propargyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
O-Propargyl-D-tyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Employed in the study of protein modifications and interactions, particularly in the context of post-translational modifications like tyrosination.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of O-Propargyl-D-tyrosine involves its incorporation into proteins through the action of enzymes like tubulin-tyrosine ligase. This incorporation can affect the stability and function of microtubules and other cellular structures. The propargyl group can also participate in click chemistry reactions, enabling the labeling and tracking of proteins in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Propargyl-L-tyrosine: The L-isomer of O-Propargyl-D-tyrosine, which has similar properties but different biological activity due to the chirality of the molecule.
O-Propargyl-L-serine: Another propargylated amino acid with different functional groups and reactivity.
O-Propargyl-L-cysteine: A sulfur-containing analog with unique chemical properties
Uniqueness
This compound is unique due to its specific structure and the presence of the propargyl group, which allows for versatile chemical modifications and applications in various fields. Its ability to be incorporated into proteins and participate in click chemistry reactions makes it a valuable tool in chemical biology and proteomics .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMFBNJRFXRCX-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
